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Compound of Interest

Compound Name: 2-hydroxy-N,N-dimethylacetamide

Cat. No.: B178382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-hydroxy-N,N-dimethylacetamide, a derivative of the widely used solvent N,N-

dimethylacetamide, is a molecule of interest in various chemical and pharmaceutical contexts.

Understanding its structural and electronic properties through spectroscopic analysis is crucial

for its application in research and development. This technical guide provides a comprehensive

overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data for 2-hydroxy-N,N-dimethylacetamide. Due to the limited availability of public

experimental spectra, this guide presents predicted spectral data alongside detailed,

generalized experimental protocols for obtaining such spectra.

Predicted Spectral Data
Note: The following spectral data are predicted using computational algorithms and have not

been experimentally verified. They are intended to provide an approximation of the expected

spectral characteristics of 2-hydroxy-N,N-dimethylacetamide.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.2 Singlet 2H -CH₂- (Methylene)

~3.5 (broad) Singlet 1H -OH (Hydroxyl)

~3.0 Singlet 3H -N(CH₃)₂ (Methyl)

~2.9 Singlet 3H -N(CH₃)₂ (Methyl)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm) Assignment

~172 C=O (Carbonyl)

~60 -CH₂- (Methylene)

~37 -N(CH₃)₂ (Methyl)

~36 -N(CH₃)₂ (Methyl)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~3400 (broad) Strong O-H stretch (alcohol)

~2930 Medium C-H stretch (aliphatic)

~1640 Strong C=O stretch (amide)

~1400 Medium C-N stretch

~1050 Medium C-O stretch (primary alcohol)

Table 4: Mass Spectrometry Data
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Parameter Value

Molecular Formula C₄H₉NO₂

Molecular Weight 103.12 g/mol

Exact Mass 103.0633 g/mol

Major Fragments (Predicted EI) m/z 72, 58, 44, 31

Experimental Protocols
The following sections detail generalized protocols for acquiring NMR, IR, and Mass Spectra

for a small organic molecule like 2-hydroxy-N,N-dimethylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Weigh approximately 5-20 mg of the solid 2-hydroxy-N,N-dimethylacetamide sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

DMSO-d₆) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the

liquid height is sufficient to be within the detector coil.

2. ¹H NMR Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.
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Set the acquisition parameters, including the spectral width, number of scans (typically 8-16

for a concentrated sample), and relaxation delay.

Acquire the Free Induction Decay (FID) and apply Fourier transform to obtain the spectrum.

Phase the spectrum and perform baseline correction.

Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Acquisition:

The sample prepared for ¹H NMR can typically be used.

Tune the probe to the ¹³C frequency.

Set the acquisition parameters, noting that a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and

longer relaxation times. Proton decoupling is typically used to simplify the spectrum to

singlets for each unique carbon.

Acquire and process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid or liquid 2-hydroxy-N,N-dimethylacetamide sample

directly onto the ATR crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

2. Data Acquisition:
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Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Multiple scans are usually co-added to improve the signal-to-noise ratio.

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
1. Sample Preparation and Introduction:

Prepare a dilute solution of 2-hydroxy-N,N-dimethylacetamide in a volatile solvent (e.g.,

methanol, acetonitrile).

The sample can be introduced into the mass spectrometer via direct infusion or through a

chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for

separation from any impurities.

2. Ionization (Electron Ionization - EI):

For GC-MS, the sample is vaporized and enters the ion source.

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

This causes the molecule to lose an electron, forming a molecular ion (M⁺·), and to fragment

in a characteristic pattern.

3. Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection:

An electron multiplier or similar detector records the abundance of each ion.
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The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Caption: General workflow for acquiring spectral data of a chemical compound.
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Caption: Step-by-step workflow for a typical NMR experiment.
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Caption: Logical flow of a mass spectrometry experiment.

To cite this document: BenchChem. [Spectroscopic Profile of 2-hydroxy-N,N-
dimethylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b178382#spectral-data-for-2-hydroxy-n-n-
dimethylacetamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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